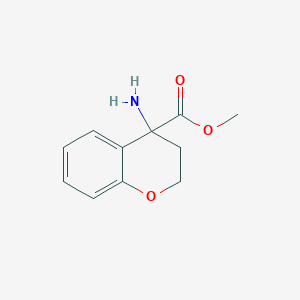
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of two pyridine derivatives and an iridium center, coordinated with hexafluorophosphate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine: This can be achieved through a cross-coupling reaction between 4-tert-butylpyridine and 2-bromo-4-tert-butylpyridine using a palladium catalyst.
Formation of 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine: This involves the reaction of 2,4-difluorobenzene with 2,5-dibromopyridine in the presence of a base and a palladium catalyst.
Coordination with Iridium(3+): The two pyridine derivatives are then coordinated to an iridium(3+) center, typically using iridium trichloride as the iridium source.
Addition of Hexafluorophosphate: Finally, hexafluorophosphate is added to the iridium complex to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The iridium center can also be reduced to lower oxidation states.
Substitution: The ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iridium center may result in the formation of iridium(IV) or iridium(V) complexes, while reduction may result in iridium(I) or iridium(0) complexes.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: It is being investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example:
Catalysis: The iridium center acts as a catalyst by facilitating the activation of substrates and promoting the formation of reaction intermediates.
Photophysics: The compound can absorb light and undergo electronic transitions, resulting in the emission of light or the generation of reactive oxygen species.
Therapeutics: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4′-di-tert-butyl-2,2′-bipyridyl
- 2,2′-bipyridine
- 1,10-phenanthroline
Uniqueness
This compound is unique due to its combination of two pyridine derivatives and an iridium center, which imparts distinct photophysical and catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
Propriétés
Formule moléculaire |
C42H34F16IrN4P |
|---|---|
Poids moléculaire |
1121.9 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H5F5N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
Clé InChI |
XFAXYKCDJPDUTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)

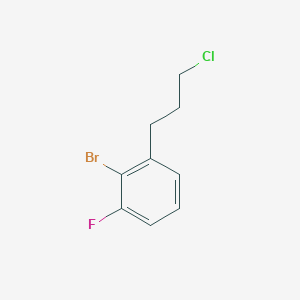
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
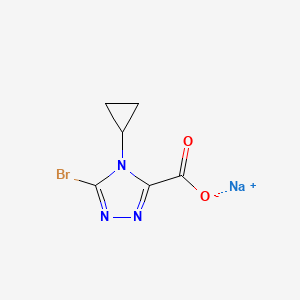
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
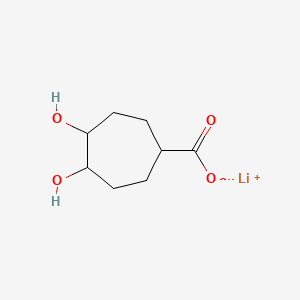
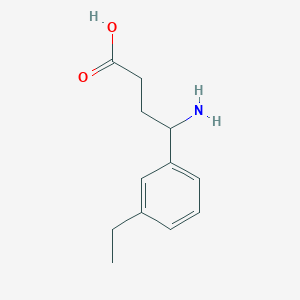



![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
